molecular formula C19H28FN3O2 B7168591 3-(4-Ethylpiperazin-1-yl)-1-[2-(3-fluorophenyl)morpholin-4-yl]propan-1-one

3-(4-Ethylpiperazin-1-yl)-1-[2-(3-fluorophenyl)morpholin-4-yl]propan-1-one

Cat. No.: B7168591
M. Wt: 349.4 g/mol
InChI Key: UFQJVVOMFDNYSE-UHFFFAOYSA-N
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Description

3-(4-Ethylpiperazin-1-yl)-1-[2-(3-fluorophenyl)morpholin-4-yl]propan-1-one is a synthetic organic compound that features a piperazine ring, a morpholine ring, and a fluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylpiperazin-1-yl)-1-[2-(3-fluorophenyl)morpholin-4-yl]propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting with ethylamine and a suitable dihaloalkane to form the piperazine ring.

    Introduction of the Morpholine Ring: Reacting the piperazine derivative with morpholine under appropriate conditions.

    Attachment of the Fluorophenyl Group: Using a fluorophenyl halide in a nucleophilic substitution reaction to attach the fluorophenyl group to the morpholine ring.

    Final Assembly: Combining the intermediate products through a series of condensation or coupling reactions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or morpholine rings.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, compounds with similar structures are often explored for their potential as pharmaceuticals, particularly as central nervous system agents or anti-cancer drugs.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it acts on a receptor, it might mimic or block the natural ligand, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)-1-[2-(3-chlorophenyl)morpholin-4-yl]propan-1-one
  • 3-(4-Propylpiperazin-1-yl)-1-[2-(3-bromophenyl)morpholin-4-yl]propan-1-one

Uniqueness

The unique combination of the ethylpiperazine and fluorophenyl groups in 3-(4-Ethylpiperazin-1-yl)-1-[2-(3-fluorophenyl)morpholin-4-yl]propan-1-one may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)-1-[2-(3-fluorophenyl)morpholin-4-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O2/c1-2-21-8-10-22(11-9-21)7-6-19(24)23-12-13-25-18(15-23)16-4-3-5-17(20)14-16/h3-5,14,18H,2,6-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQJVVOMFDNYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC(=O)N2CCOC(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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